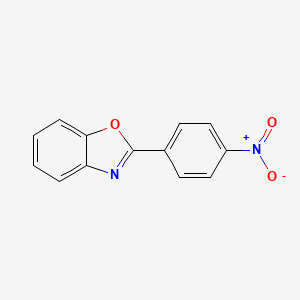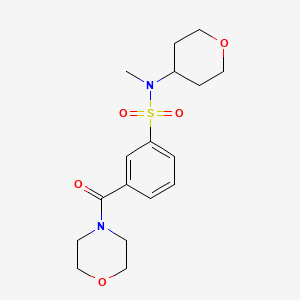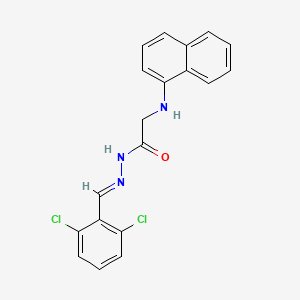![molecular formula C13H14Cl2N2O B5518203 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H14Cl2N2O and its molecular weight is 285.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0483185 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Approaches : The synthesis of substituted pyrazoles, including 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole, involves the 3+2 annulation method. This method yields novel pyrazole derivatives, which are characterized using spectroscopic methods like NMR, mass, UV-Vis, and CHN analysis (S. Naveen et al., 2021).
Crystallography and Structural Analysis : Detailed structural analysis through X-ray crystallography and Hirshfeld surface analysis is conducted for these compounds. These analyses help in understanding the molecular structure, bonding interactions, and stability of the synthesized pyrazole derivatives (S. Naveen et al., 2021).
Antioxidant Properties
- Antioxidant Studies : The pyrazole derivatives, including the specified compound, are evaluated for their in vitro antioxidant susceptibilities. This is typically done using methods like DPPH and hydroxyl radical scavenging methods (S. Naveen et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Pyrazole-type organic compounds are investigated for their effects on the corrosion behavior of metals in acidic environments. Studies reveal their efficiency as corrosion inhibitors, providing insights into their potential industrial applications (K. Tebbji et al., 2005).
Antimicrobial and Anticancer Properties
- Biomedical Applications : Some pyrazole derivatives show promising antimicrobial and anticancer activities. This suggests their potential use in developing new therapeutic agents (H. Hafez et al., 2016).
Photophysical Properties
- Fluorescence Studies : Certain pyrazoline compounds, related to the specified chemical, exhibit fluorescence properties. Their fluorescent behavior is studied using UV-Vis and emission spectroscopy, indicating potential applications in material science (A. Hasan et al., 2011).
Catalysis
- Catalytic Applications : Pyrazole-based ligands, including those structurally similar to this compound, are used in asymmetric transfer hydrogenation of ketones. Their role as catalysts in various chemical reactions is explored, highlighting their significance in synthetic chemistry (Makhosazane N. Magubane et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-7-10(2)17(16-9)5-6-18-13-4-3-11(14)8-12(13)15/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRADACCGARVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

